

# Head-to-head comparison of AMG28 and YKL-05-099 in specific assays

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# Head-to-Head Comparison: AMG28 and YKL-05-099 in Specific Assays

This guide provides a detailed, objective comparison of the biochemical and cellular activities of two kinase inhibitors, **AMG28** and YKL-05-099. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research.

## Introduction to the Compounds

**AMG28** is a multi-kinase inhibitor with primary activities against Tau tubulin kinase 1 (TTBK1), Tau tubulin kinase 2 (TTBK2), and the lipid kinase PIKfyve.[1] Its development was initially aimed at inhibiting NF-κB inducing kinase (NIK; MAP3K14).

YKL-05-099 is an inhibitor of the Salt-Inducible Kinase (SIK) family, targeting SIK1, SIK2, and SIK3.[2][3][4] It has been investigated for its anti-inflammatory properties and its potential in treating conditions such as acute myeloid leukemia (AML).[5][6]

## **Biochemical Assays: Kinase Inhibition Profile**

A direct comparison of the kinase inhibition profiles of **AMG28** and YKL-05-099 reveals their distinct selectivity.

Table 1: Biochemical IC50 Values for Primary Targets



Compound	Target	IC50 (nM)	Assay Type
AMG28	TTBK1	199 - 805	Biochemical
TTBK2	988	Biochemical	
PIKfyve	2.2	Enzymatic	_
YKL-05-099	SIK1	~10	Competitive Binding
SIK2	~40	Cell-free	
SIK3	~30	Competitive Binding	-

#### Kinome-wide Selectivity

Kinome scan data provides a broader perspective on the selectivity of these inhibitors.

Table 2: Kinome Scan Results (Percentage of Control at 1 μM)

This table summarizes the kinases that are significantly inhibited by **AMG28** at a concentration of 1  $\mu$ M, as determined by a DiscoverX KINOMEscan. Data for YKL-05-099 from a comparable broad-panel screen was not available in the public domain. However, it is described as having improved selectivity for SIKs over other kinases compared to its predecessor, HG-9-91-01.[6]

Compound	Kinase Target	Percentage of Control (%)
AMG28	PIKFYVE	<1
TTBK1	8	
TTBK2	12	_
MAP3K14 (NIK)	<10	_
and others	<10	_

Note: A lower percentage of control indicates stronger inhibition.



## Cellular Assays: Functional Consequences of Kinase Inhibition

The functional effects of **AMG28** and YKL-05-099 have been evaluated in various cellular contexts.

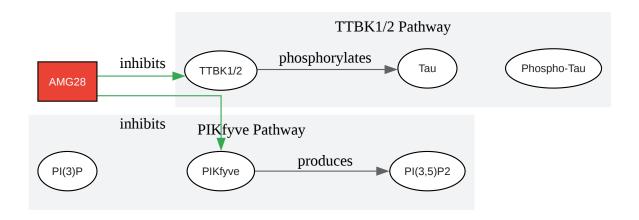
Table 3: Cellular Assay Performance

Assay Type	Cell Line / System	AMG28 Performance	YKL-05-099 Performance
Target Engagement	HEK293 cells	IC50 (TTBK1 NanoBRET): 11-21 μΜ	Inhibition of HDAC5 phosphorylation (Ser259) in BMDMs
IC50 (TTBK2 NanoBRET): 6-13 μM			
Cytokine Production	Mouse BMDCs	No data available	Potentiates IL-10 production (EC50 = 460 nM)
Suppresses TNFα, IL- 6, and IL-12p40 production			
Cell Proliferation	MOLM-13 (AML)	No data available	Inhibits proliferation (IC50 = 0.24 μM)

## **Signaling Pathways**

The distinct targets of **AMG28** and YKL-05-099 result in the modulation of different signaling pathways.





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Caption: AMG28 signaling pathway inhibition.



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Caption: YKL-05-099 signaling pathway inhibition.

## **Experimental Protocols**

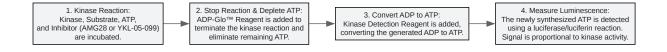
Detailed methodologies for the key assays cited in this guide are provided below.

### **Biochemical Kinase Assays (General Protocol)**

Biochemical kinase activity is commonly determined using assays that measure the consumption of ATP, such as the ADP-Glo™ Kinase Assay.

Experimental Workflow: ADP-Glo™ Kinase Assay





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Caption: Workflow for a typical kinase inhibition assay.

#### **Detailed Steps:**

- Kinase Reaction: The kinase, its specific substrate, ATP, and varying concentrations of the inhibitor (**AMG28** or YKL-05-099) are combined in a reaction buffer and incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- Termination and ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each reaction. This terminates the kinase activity and depletes the unconsumed ATP. This step is typically performed at room temperature for about 40 minutes.
- ADP to ATP Conversion: Kinase Detection Reagent is added to the wells. This reagent
  contains enzymes that convert the ADP generated during the kinase reaction into ATP. This
  incubation is usually carried out at room temperature for 30-60 minutes.
- Luminescence Detection: The newly synthesized ATP is quantified by measuring the light output from a luciferase reaction using a luminometer. The luminescent signal is inversely proportional to the activity of the kinase inhibitor. IC50 values are then calculated from the dose-response curves.

#### **Cellular Proliferation Assay (General Protocol)**

The effect of the inhibitors on cell viability and proliferation is often assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.

Experimental Workflow: CellTiter-Glo® Assay





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Caption: Workflow for a cell viability and proliferation assay.

#### **Detailed Steps:**

- Cell Seeding and Treatment: Cells are seeded into opaque-walled multi-well plates at a
  predetermined density. They are then treated with a range of concentrations of the test
  compound (AMG28 or YKL-05-099) or a vehicle control.
- Incubation: The plates are incubated under standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration appropriate for the cell type and the expected effect of the compound (typically 24 to 72 hours).
- Reagent Addition and Lysis: After incubation, the plates are equilibrated to room temperature. A volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well is added. The plate is then mixed on an orbital shaker for a few minutes to induce cell lysis.
- Signal Stabilization and Measurement: The plate is incubated at room temperature for approximately 10 minutes to stabilize the luminescent signal. The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is then read using a luminometer. IC50 values for cell proliferation inhibition are determined from the resulting dose-response curves.

# Western Blot for Phosphorylated HDAC5 (General Protocol)

To assess the inhibition of SIK activity in a cellular context, the phosphorylation status of its substrate, HDAC5, can be analyzed by Western blotting.

#### **Detailed Steps:**



- Cell Treatment and Lysis: Cells (e.g., bone marrow-derived macrophages) are treated with YKL-05-099 for a specified time. After treatment, the cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
- Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay, such as the BCA assay, to ensure equal loading of samples.
- SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then
  incubated with a primary antibody specific for phosphorylated HDAC5 (e.g., anti-pHDAC5
  Ser259). After washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody that recognizes the primary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. The intensity of the bands corresponding to phosphorylated HDAC5 is quantified and normalized to a loading control (e.g., total HDAC5 or a housekeeping protein like β-actin) to determine the effect of the inhibitor.

#### Conclusion

**AMG28** and YKL-05-099 are potent kinase inhibitors with distinct target profiles and cellular activities. **AMG28** demonstrates potent inhibition of TTBK1/2 and PIKfyve, suggesting its utility in research areas related to neurodegenerative diseases and intracellular trafficking. YKL-05-099 is a selective inhibitor of the SIK family of kinases, with demonstrated effects on immune cell function and cancer cell proliferation, making it a valuable tool for studying inflammation and oncology. The choice between these two compounds will depend on the specific kinase and cellular pathway of interest to the researcher. The provided assay protocols offer a foundation for the in-house evaluation and comparison of these and other kinase inhibitors.

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